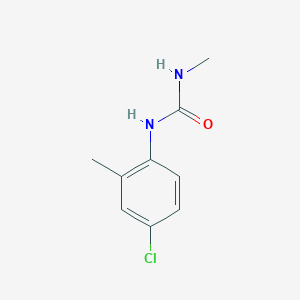
西玛津 D5
描述
Simazine D5 is a herbicide of the triazine class . It is commonly used in agricultural settings to control broad-leaved weeds and annual grasses .
Synthesis Analysis
The synthesis of Simazine involves the reaction of cyanuric chloride with a concentrated solution of ethyl amine in water . This reaction is highly exothermic and should be carried out in an ice bath below 10 °C . It is also essential to carry out the synthesis in a fume hood since cyanuric chloride decomposes at high temperatures into hydrogen chloride and hydrogen cyanide, both of which are highly toxic by inhalation .Molecular Structure Analysis
The molecular formula of Simazine D5 is C7H12ClN5 . It has a molecular weight of 206.69 g/mol . The structure of Simazine D5 is a six-membered heterocycle with symmetrically located nitrogen atoms that are substituted at the 2, 4, and 6 ring positions .Chemical Reactions Analysis
Simazine is a member of the triazine-derivative herbicides . It is stereochemically stable and certain of its degradation products are environmentally persistent, remaining in soil after application for several months to many years .Physical And Chemical Properties Analysis
Simazine D5 is an off-white crystalline compound which is sparingly soluble in water . It has a density of 1.3 g/cm^3, a boiling point of 365.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学研究应用
农田土壤中的除草剂行为:Flores 等人(2009 年)开展的研究重点关注了智利农田土壤中西玛津的吸附行为。他们发现不同土壤类型之间西玛津吸附能力存在显着差异。该研究强调了了解西玛津在土壤中的行为对于有效控制病虫害和最大程度降低环境影响的重要性(Flores 等人,2009 年)。
西玛津污染的生物修复:朱等人(2021 年)的一项研究鉴别出能够降解西玛津的细菌,可用于生物修复受西玛津污染的土壤。这项研究为减轻西玛津污染提供了解决方案,突出了微生物制剂在环境清理中的潜力(朱等人,2021 年)。
对水生生物的影响:Plhalová 等人(2011 年)的研究探讨了西玛津对斑马鱼的影响,结果表明大量西玛津会导致鱼类组织病理学改变。这项研究突出了西玛津在水生环境中潜在的生态风险(Plhalová 等人,2011 年)。
西玛津对微生物的影响:Morgante 等人(2012 年)研究了微生物在土壤中西玛津衰减中的作用。他们发现西玛津的降解受土壤微生物的显着影响,强调了微生物群落在除草剂降解中的重要性(Morgante 等人,2012 年)。
- 9456dd9e7b65d/?utm_source=chatgpt)。
作用机制
Target of Action
Simazine D5, like its parent compound Simazine, primarily targets the photosynthetic electron transport process in plants . It is particularly effective against annual grasses and broadleaf weeds .
Mode of Action
Simazine D5 inhibits the photosynthetic electron transport process in its target organisms . This inhibition disrupts the plant’s ability to produce energy through photosynthesis, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Simazine D5 is photosynthesis . By inhibiting the electron transport process, Simazine D5 disrupts the light-dependent reactions of photosynthesis. This prevents the plant from converting light energy into chemical energy, which is essential for growth and survival .
Pharmacokinetics
Studies on simazine suggest a significant first-pass effect, leading to low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, indicating that a large portion of the compound is metabolized before it can exert its effects .
Result of Action
The primary result of Simazine D5 action is the death of the target plant due to energy deprivation . On a molecular level, Simazine D5 disrupts the normal functioning of the photosynthetic electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell . On a cellular level, this energy deprivation leads to the death of the plant cells, and ultimately, the entire plant .
Action Environment
The action of Simazine D5 can be influenced by various environmental factors. For instance, the degradation of Simazine can be affected by chemical, photochemical, or biological processes . The half-life of Simazine in soil and water can vary between a few days and 150 days, depending on temperature and humidity . Low temperatures and drought may prolong the dissipation time by a factor of two or more . Therefore, the efficacy and stability of Simazine D5 are likely to be influenced by similar environmental conditions.
安全和危害
Simazine D5 should be handled in a well-ventilated place with suitable protective clothing . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is also important to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
生化分析
Biochemical Properties
Simazine D5, like its parent compound Simazine, is believed to interact with various enzymes and proteinsSimazine, the parent compound, is known to inhibit photosynthesis by blocking electron transfer .
Cellular Effects
Research on the cellular effects of Simazine D5 is limited. Studies on Simazine have shown that it can affect gene expression in developing male Xenopus laevis, a model organism
Molecular Mechanism
Simazine, the parent compound, is known to act by inhibiting photosynthesis
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Simazine D5 in laboratory settings. A study on the parent compound, Simazine, showed that it remains active in the soil for two to seven months or longer after application .
Dosage Effects in Animal Models
Research on the dosage effects of Simazine D5 in animal models is sparse. Studies on Simazine have shown that it can affect the physiological parameters of Xenopus laevis at environmentally-relevant concentrations .
Metabolic Pathways
Simazine, the parent compound, is known to be involved in several metabolic pathways .
Transport and Distribution
Information on the transport and distribution of Simazine D5 within cells and tissues is limited. A study on Simazine showed that it can be detected in both surface and ground water, suggesting that it has the potential to be widely distributed in the environment .
属性
IUPAC Name |
6-chloro-2-N-ethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCWYMIRDDJXKW-WNWXXORZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)
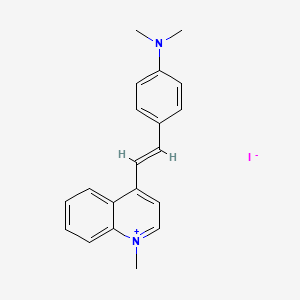
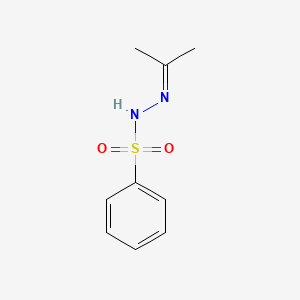
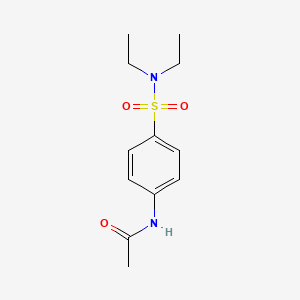
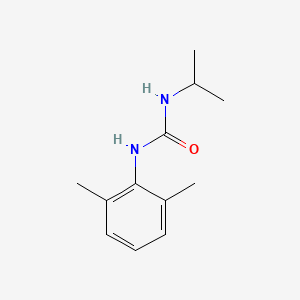
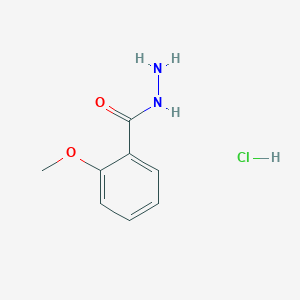
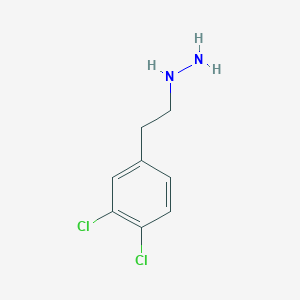
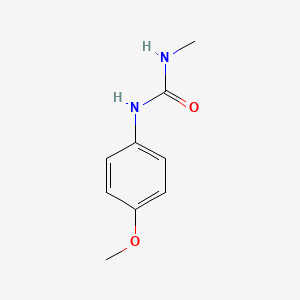


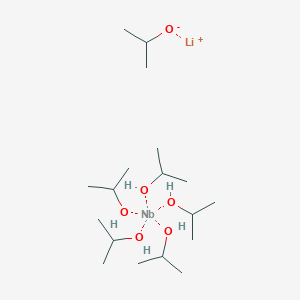
![potassium trifluoro[(1E)-2-(4-methylphenyl)ethenyl]boranuide](/img/structure/B3336247.png)

